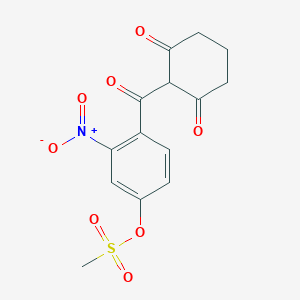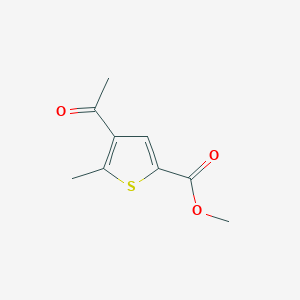
Methyl 4-acetyl-5-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetyl-5-methylthiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 2-position, an acetyl group at the 4-position, and a methyl group at the 5-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-acetyl-5-methylthiophene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylthiophene with acetic anhydride to introduce the acetyl group at the 4-position . The methyl ester group can be introduced through esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The specific conditions and reagents used in these processes may vary depending on the desired product and its applications. Common industrial methods include catalytic processes and optimized reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-acetyl-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the thiophene ring.
Aplicaciones Científicas De Investigación
Methyl 4-acetyl-5-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of methyl 4-acetyl-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-5-methylthiophene: Similar structure but lacks the methyl ester group.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but contains an aldehyde group instead of an acetyl group.
2,5-Dimethylthiophene: Contains two methyl groups but lacks the acetyl and ester groups.
Uniqueness
Methyl 4-acetyl-5-methylthiophene-2-carboxylate is unique due to the combination of functional groups present on the thiophene ring. This combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
116368-65-1 |
|---|---|
Fórmula molecular |
C9H10O3S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
methyl 4-acetyl-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 |
Clave InChI |
GRYKQRDKTNFJQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
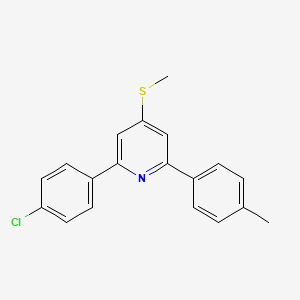
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

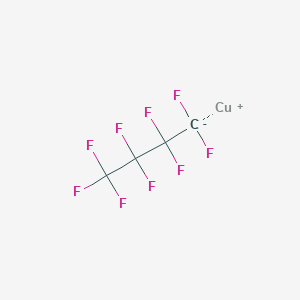



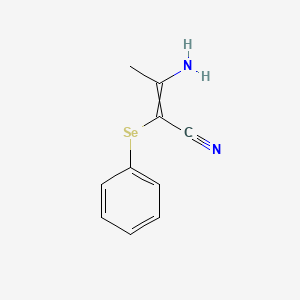
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
